BRN 4336849
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Overview
Description
Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a benzothiazine core, a morpholine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4336849 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzothiazine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BRN 4336849 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:
2-morpholin-4-ylethanesulfonic acid: This compound also contains a morpholine ring but differs in its core structure and functional groups.
Enantiomerically pure (-) 2-[1-(7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid: This compound shares a similar morpholine and benzothiazine structure but has different substituents and biological activity.
The uniqueness of BRN 4336849 lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
130832-82-5 |
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Molecular Formula |
C18H25N3O4S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl 7-methyl-2-(2-morpholin-4-ylethylamino)-3-oxo-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-3-25-17(23)18(19-6-7-21-8-10-24-11-9-21)16(22)20-14-5-4-13(2)12-15(14)26-18/h4-5,12,19H,3,6-11H2,1-2H3,(H,20,22) |
InChI Key |
HLYIAIUZVJRKGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NCCN3CCOCC3 |
Origin of Product |
United States |
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